1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone
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Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is a complex organic compound that features a benzothiazole ring fused with a piperidine moiety and an ethanone group linked to a methylphenoxy substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step procedures. One common method includes the cyclization of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring The final step involves the attachment of the ethanone group and the methylphenoxy substituent under controlled conditions using reagents like POCl3 .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, utilizing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including antipsychotic and antiviral activities.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzothiazol-2-yl)piperidin-3-amine: Shares the benzothiazole and piperidine moieties but differs in the substituents attached to the piperidine ring.
N’-(1,3-Benzothiazol-2-yl)-arylamides: These compounds also feature the benzothiazole ring but have different substituents, leading to varied biological activities.
Uniqueness
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in drug discovery and development.
Properties
Molecular Formula |
C21H22N2O2S |
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Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
InChI |
InChI=1S/C21H22N2O2S/c1-15-5-4-6-17(13-15)25-14-20(24)23-11-9-16(10-12-23)21-22-18-7-2-3-8-19(18)26-21/h2-8,13,16H,9-12,14H2,1H3 |
InChI Key |
FAVVHELMCCOUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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